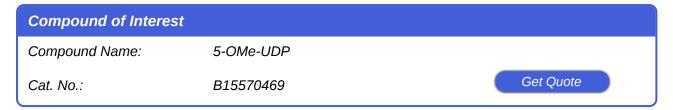




Application Notes and Protocols for 5-OMe-UDP in Calcium Imaging Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxyuridine 5'-O-diphosphate (**5-OMe-UDP**) is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by the endogenous ligand uridine diphosphate (UDP). The activation of the P2Y6 receptor is coupled to the Gq/11 protein, which in turn activates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent binding of IP3 to its receptor on the endoplasmic reticulum triggers the release of intracellular calcium (Ca2+), making **5-OMe-UDP** a valuable tool for studying P2Y6 receptor signaling and for screening potential modulators of this pathway using calcium imaging assays.

These application notes provide detailed protocols for utilizing **5-OMe-UDP** in calcium imaging experiments, data presentation guidelines, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation

The potency of P2Y6 receptor agonists can be quantified by their half-maximal effective concentration (EC50) in calcium mobilization assays. The following table summarizes the EC50 values for **5-OMe-UDP** and the endogenous agonist UDP.



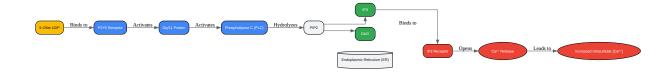
Compound	Receptor	Cell Line	Assay Type	EC50 (μM)	Reference
5-OMe-UDP	Human P2Y6	1321N1 Astrocytoma	Calcium Mobilization	0.08	[1]
UDP	Human P2Y6	1321N1 Astrocytoma	Calcium Mobilization	0.14	[1]
UDP	Mouse SCG Neurons	Primary Culture	Calcium Imaging	>90	[2]
UDP	Mouse SCG Glial Cells	Primary Culture	Calcium Imaging	>200	[2]

A selective antagonist for the P2Y6 receptor, MRS2578, can be used to confirm that the observed calcium mobilization is mediated by this receptor.

Compound	Receptor	Species	IC50 (nM)	Reference
MRS2578	P2Y6	Human	37	[3][4][5]
MRS2578	P2Y6	Rat	98	[3][4][5][6]

Signaling Pathway

The activation of the P2Y6 receptor by **5-OMe-UDP** initiates a well-defined signaling cascade leading to an increase in intracellular calcium.





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P2Y6 Receptor Signaling Pathway

Experimental Protocols

Two common fluorescent dyes for measuring intracellular calcium are Fluo-4 AM and Fura-2 AM. Below are detailed protocols for their use in calcium imaging assays with **5-OMe-UDP**.

Protocol 1: Calcium Imaging using Fluo-4 AM

This protocol is suitable for use with cell lines such as HEK293 cells stably expressing the human P2Y6 receptor.

Materials:

- HEK293 cells stably expressing P2Y6 receptor
- DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
- Phosphate-Buffered Saline (PBS)
- Fluo-4 AM (acetoxymethyl ester)
- Pluronic F-127
- Probenecid (optional)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- 5-OMe-UDP
- MRS2578 (optional, for antagonist studies)
- 96-well black-walled, clear-bottom plates
- Fluorescence plate reader with automated injection capabilities

Procedure:



· Cell Seeding:

- The day before the experiment, seed the P2Y6-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 μL of complete DMEM.
- Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

Dye Loading:

- \circ Prepare a 2X Fluo-4 AM loading solution. For a 1 μ M final concentration, dissolve Fluo-4 AM in anhydrous DMSO to make a 1 mM stock solution.
- In a separate tube, prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.
- \circ For 10 mL of 2X loading buffer, add 20 μ L of the 1 mM Fluo-4 AM stock and 10 μ L of the 20% Pluronic F-127 to 10 mL of HBSS with 20 mM HEPES. If using, add probenecid to a final concentration of 2.5 mM.
- Remove the culture medium from the cells and add 100 μL of the 2X Fluo-4 AM loading solution to each well.
- Incubate the plate at 37°C for 45-60 minutes in the dark.

Cell Washing:

- \circ After incubation, gently remove the loading solution and wash the cells twice with 100 μ L of HBSS with 20 mM HEPES.
- After the final wash, add 100 μL of HBSS with 20 mM HEPES to each well.
- Incubate the plate at room temperature for 20-30 minutes in the dark to allow for complete de-esterification of the dye.

• Calcium Measurement:

 Prepare a 2X stock solution of 5-OMe-UDP in HBSS. For a dose-response curve, prepare serial dilutions.



- Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
- Record a baseline fluorescence for 10-20 seconds.
- Using the automated injector, add 100 μL of the 2X **5-OMe-UDP** solution to the wells.
- Continue recording the fluorescence for at least 60-120 seconds to capture the peak and subsequent decay of the calcium signal.
- For antagonist studies, pre-incubate the cells with MRS2578 for 15-30 minutes before adding 5-OMe-UDP.

Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM

This protocol is suitable for cell lines like 1321N1 astrocytoma cells, which endogenously or recombinantly express the P2Y6 receptor. Ratiometric imaging minimizes issues related to uneven dye loading and photobleaching.

Materials:

- 1321N1 cells
- Appropriate cell culture medium
- Fura-2 AM
- Pluronic F-127
- Probenecid
- HEPES-Buffered Saline (HBS)
- 5-OMe-UDP
- 96-well black-walled, clear-bottom plates



Fluorescence plate reader capable of dual-wavelength excitation

Procedure:

- Cell Seeding:
 - Seed 1321N1 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
 - Incubate overnight at 37°C and 5% CO2.
- Dye Loading:
 - Prepare a Fura-2 AM loading solution containing 2-5 μM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid in HBS.
 - Aspirate the culture medium and wash the cells once with HBS.
 - Add 100 μL of the Fura-2 AM loading solution to each well.
 - Incubate for 60 minutes at room temperature in the dark.
- Cell Washing and De-esterification:
 - Remove the loading solution and wash the cells twice with HBS containing 2.5 mM probenecid.
 - \circ Add 200 μL of HBS with 2.5 mM probenecid to each well.
 - Incubate for at least 20 minutes at room temperature to allow for complete deesterification.
- Calcium Measurement:
 - Prepare a stock solution of 5-OMe-UDP in HBS.
 - Set up the fluorescence plate reader for ratiometric measurement, with excitation wavelengths at ~340 nm and ~380 nm, and an emission wavelength of ~510 nm.

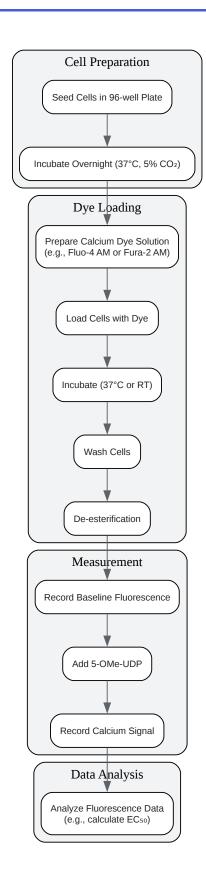


- Record the baseline fluorescence ratio (340/380) for a set period.
- Add the **5-OMe-UDP** solution to the wells.
- Continue recording the fluorescence ratio to measure the change in intracellular calcium concentration.

Experimental Workflow

The general workflow for a calcium imaging assay using **5-OMe-UDP** is outlined below.





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